1-(4-Iodobenzyl)pyrrolidine

Übersicht

Beschreibung

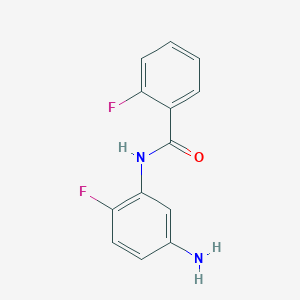

The compound "1-(4-Iodobenzyl)pyrrolidine" is a chemical structure that is not directly mentioned in the provided papers. However, related compounds with benzyl and pyrrolidine moieties are discussed, which can provide insights into the chemistry of similar structures. For instance, the paper titled "Structural phase transition driven by spin-lattice interaction in a quasi-one-dimensional spin system of [1-(4'-iodobenzyl)pyridinium][Ni(mnt)2]" discusses a compound with an iodobenzyl group and its interaction with a metal complex .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with basic building blocks like phenylenediamine or carboxylic acids. For example, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole involves the reaction of 1,2-phenylenediamine and the use of glycolic acid for the cyclisation step . Similarly, the synthesis of β-(o-hydroxybenzyl)pyridines involves a three-component condensation reaction . These methods could potentially be adapted for the synthesis of "1-(4-Iodobenzyl)pyrrolidine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and conformation of compounds with benzyl and pyrrolidine groups have been studied using X-ray crystallography and theoretical calculations. For example, the conformation of nootropic agents with a benzyl-pyrrolidine structure has been determined by X-ray analysis, showing that the five-membered ring adopts an envelope conformation . These findings can provide a basis for understanding the molecular structure of "1-(4-Iodobenzyl)pyrrolidine".

Chemical Reactions Analysis

The reactivity of benzyl-pyrrolidine compounds can involve nucleophilic substitution reactions, as seen in the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, which reacts with pyridine . Additionally, iodolactonisation reactions catalyzed by 4-(Dimethylamino)pyridine are relevant for introducing iodine into organic molecules . These reactions could be relevant for modifying or synthesizing "1-(4-Iodobenzyl)pyrrolidine".

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "1-(4-Iodobenzyl)pyrrolidine" can be inferred from related studies. For instance, the solvated structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has been analyzed, revealing intermolecular hydrogen bonding and a planar methoxyphenyl ring . These properties, such as solubility, melting points, and crystal structure, are crucial for understanding the behavior of "1-(4-Iodobenzyl)pyrrolidine" in different environments.

Wissenschaftliche Forschungsanwendungen

Magnetic Properties and Phase Transition

- A study by Ren et al. (2005) explored the crystal structures and magnetic properties of novel compounds, including derivatives of 1-(4-Iodobenzyl)pyrrolidine. These compounds exhibited interesting magnetic transitions at specific temperatures, suggesting potential applications in studying spin-lattice interactions and phase transitions in materials science (Ren et al., 2005).

Synthesis of Chiral Compounds

- Suto et al. (1992) described the preparation of chiral 3-methyl-3-substituted-pyrrolidines/pyrrolidinones starting from a compound related to 1-(4-Iodobenzyl)pyrrolidine. This research is significant for the synthesis of chiral compounds, which are important in pharmaceuticals and organic chemistry (Suto et al., 1992).

Anti-Inflammatory and Analgesic Agents

- Ikuta et al. (1987) synthesized a series of pyrrolidin-2-ones, closely related to 1-(4-Iodobenzyl)pyrrolidine, which showed potential as anti-inflammatory and analgesic agents. This indicates the utility of these compounds in developing new medications (Ikuta et al., 1987).

Molecular Interaction Studies

- El-Hajjaji et al. (2020) investigated the corrosion protection performance of ionic liquids derived from pyridine, which include structures similar to 1-(4-Iodobenzyl)pyrrolidine. This research offers insights into the interaction of these compounds with metals, relevant in corrosion inhibition (El-Hajjaji et al., 2020).

Catalytic Applications

- Ge et al. (2009) synthesized and characterized metal-organic frameworks containing pyrrolidine ligands, demonstrating their catalytic potential in the linear dimerization of phenylacetylenes. This research underscores the application of such compounds in catalysis (Ge et al., 2009).

Bioactivities and Pharmaceutical Applications

- Liu et al. (2016) isolated a new pyrrolidine alkaloid from Orixa japonica and demonstrated its larvicidal and nematicidalactivities, indicating potential for development into natural larvicides and nematic

ides. This highlights the potential of 1-(4-Iodobenzyl)pyrrolidine derivatives in bioactive applications, particularly in pest control (Liu et al., 2016).

Drug Development Intermediates

- Research by Xu Zhong-yu (2010) on the synthesis of (2S,4S)-2-Dimethylaminocarbonyl-4-mercapto-1-(4-nitrobenzyloxycarbonyl)pyrrolidine, a compound structurally related to 1-(4-Iodobenzyl)pyrrolidine, contributes to the understanding of drug development intermediates, particularly for the antibiotic Meropenem (Xu Zhong-yu, 2010).

Crystal and Molecular Structure Analysis

- Zugenmaier (2013) examined the crystal and molecular structure of a compound related to 1-(4-Iodobenzyl)pyrrolidine, offering insights into the structural rearrangements of pyridine derivatives. Such studies are vital for the understanding of molecular interactions and crystal engineering (Zugenmaier, 2013).

Selectivity in Chemical Synthesis

- Lombardo et al. (2001) reported on the synthesis of polyhydroxylated pyrrolidines, demonstrating the role of 1-(4-Iodobenzyl)pyrrolidine derivatives in achieving high selectivity in chemical synthesis, essential for producing specific isomers of pharmaceutical importance (Lombardo et al., 2001).

Photochromism Studies

- Wettermark (1962) explored the photochromism of 2-(2',4'-dinitrobenzyl)-pyridine, a compound closely related to 1-(4-Iodobenzyl)pyrrolidine, indicating its potential in photochemical research and applications in light-sensitive materials (Wettermark, 1962).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

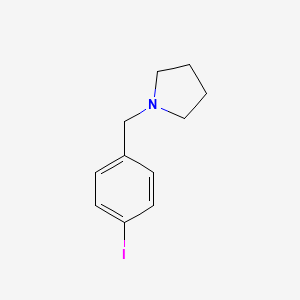

IUPAC Name |

1-[(4-iodophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14IN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHZJYCRHTZBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594619 | |

| Record name | 1-[(4-Iodophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Iodobenzyl)pyrrolidine | |

CAS RN |

858676-60-5 | |

| Record name | 1-[(4-Iodophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.